2-methyl-4-nitro-2-butanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,7)3-4-6(8)9/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQFGZBXVWWGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nuclear Magnetic Resonance Nmr Spectroscopy
There is currently no publicly available experimental or detailed predicted ¹H NMR or ¹³C NMR data specifically for 2-methyl-4-nitro-2-butanol.
Synthetic Methodologies and Chemical Routes to 2 Methyl 4 Nitro 2 Butanol
Biodegradation of Nitroalkanes
Nitroaromatic compounds are known for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov While some bacteria have evolved pathways to metabolize these compounds, the process can be slow. nih.govcswab.org Aliphatic nitro compounds, or nitroalkanes, also present challenges for biodegradation.
Research indicates that the structure of the nitroalkane significantly influences its biodegradability. Primary and secondary nitroalkanes can be degraded by certain microorganisms through the action of enzymes like nitronate monooxygenase. researchgate.netmdpi.com However, tertiary nitroalkanes , such as 2-methyl-2-nitropropane, are generally more resistant to biodegradation. researchgate.net Given that 2-methyl-4-nitro-2-butanol is a tertiary alcohol, and the nitro group is on a quaternary carbon in its nitronate form, it is likely to exhibit a higher degree of persistence in the environment compared to primary or secondary nitroalkanes.
Limited information is available on the biodegradation of nitroalkane explosives, suggesting a need for careful consideration of their environmental impact. researchgate.net
Catalyst Systems in Henry Reactions
Ecotoxicity
The table below summarizes the known and inferred properties of this compound.
| Property | Value / Information | Source |
| CAS Number | 72183-50-7 | aablocks.com |
| Molecular Formula | C₅H₁₁NO₃ | aablocks.com |
| Synonyms | This compound; 2-methyl-4-nitrobutanol | aksci.com |
| Hazard | Respiratory system irritant | aksci.com |
| Biodegradation | Expected to be slow due to its tertiary nitroalkane structure. | Inferred from researchgate.net |
| Ecotoxicity | Potential for aquatic toxicity. | Inferred from aksci.comechemi.com |
Conclusion
From a green chemistry perspective, the synthesis of 2-methyl-4-nitro-2-butanol would ideally employ catalytic methods using benign reagents and solvents to minimize environmental impact. Its utility as a chemical intermediate, particularly for the synthesis of the corresponding amino alcohol, aligns with the principles of designing useful and functional molecules. However, its likely persistence in the environment, a characteristic of tertiary nitroalkanes, necessitates careful management of its use and disposal to prevent environmental contamination. Further research is crucial to fully characterize the environmental fate and to develop certified green synthesis routes for this compound.
An in-depth analysis of the chemical compound this compound reveals a landscape of evolving sustainable production methodologies and abiotic degradation pathways. This article focuses exclusively on the non-biological aspects of this nitroalcohol, delving into its sustainable synthesis, chemical breakdown in the environment, and life cycle considerations.
Focus on Advanced Applications Beyond Basic Identification, E.g., Conformational Analysis, Reaction Intermediates.
Monomers for Functional Polymers
While specific examples of polymerization of 2-methyl-4-nitro-2-butanol are not widely reported, its structure suggests potential as a monomer for the synthesis of functional polymers. The hydroxyl group can be used for polymerization reactions such as the formation of polyurethanes or polyesters. The presence of the polar nitro group in the resulting polymer would influence its physical and chemical properties, such as its solubility, thermal stability, and interaction with other materials.
Energetic Materials
Based on the available search results, there is insufficient specific information about the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline. The search results yield information on related but distinct compounds, such as 2-methyl-2-butanol, (2R)-2-Methyl-4-nitro-1-butanol, and 2-methyl-4-phenyl-2-butanol, or discuss general concepts like the use of nitro compounds in synthesis without specific reference to this compound.
Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," it is not possible to construct the article as outlined. Generating content for the specified sections would require speculation and extrapolation from other compounds, which would violate the core requirement for factual accuracy.
Insufficient Data for "this compound" in Catalysis Research
Extensive research into the catalytic applications of the chemical compound "this compound" has yielded insufficient data to provide a comprehensive overview of its role as a ligand, catalyst, or co-catalyst component. Scientific literature and databases currently lack detailed research findings specifically outlining its use in this capacity.
Therefore, a detailed section on its role in catalysis research, including data tables and specific examples, cannot be accurately generated at this time.
Theoretical and Computational Investigations of 2 Methyl 4 Nitro 2 Butanol
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational landscape of molecules like 2-methyl-4-nitro-2-butanol. wikipedia.orgrowansci.com These calculations solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms in space. nih.gov
For this compound, computational methods can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. By systematically rotating the single bonds within the molecule (e.g., the C-C bonds of the butyl chain and the C-N bond), a potential energy surface can be mapped out. This process identifies various stable conformers (local energy minima) and the energy barriers for converting between them. The calculations would reveal the most stable conformation, likely influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitro group, as well as steric hindrance between the methyl groups.
DFT calculations on related nitro-substituted compounds have demonstrated high accuracy in predicting molecular geometries. nih.govresearchgate.net For instance, methods like B3LYP with a basis set such as 6-311+G(d,p) are commonly used to optimize molecular geometries and predict structural parameters. nih.govnih.gov
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-NO₂ | ~1.49 Å |
| N-O | ~1.22 Å | |
| C-OH | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | O-N-O | ~125° |
| C-C-NO₂ | ~110° | |
| C-C-OH | ~109.5° | |
| Dihedral Angle | H-O-C-C | Varies with conformation |
| O₂N-C-C-C | Varies with conformation |
Note: The data in this table is illustrative and represents typical values for similar functional groups. Precise values would be obtained from specific DFT calculations on the molecule.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting various types of molecular spectra. wikipedia.org By calculating the response of a molecule's optimized geometry to electromagnetic fields, it is possible to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with high accuracy. computabio.comgithub.io
For this compound, DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of its chemical bonds. acs.org These frequencies and their intensities can be used to generate a theoretical IR spectrum. computabio.com This predicted spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific functional groups, such as the broad O-H stretch of the alcohol, the C-H stretches of the methyl and methylene groups, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. mestrelab.comchemaxon.com These predictions are highly sensitive to the molecular conformation and electronic environment, making them a powerful tool for structure verification. github.ionih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or by Boltzmann-averaging the spectra of several low-energy conformers.
Table 2: Predicted Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3400-3600 (broad) |
| C-H (sp³) | Stretching | ~2850-3000 |
| NO₂ | Asymmetric Stretching | ~1550-1570 |
| NO₂ | Symmetric Stretching | ~1370-1390 |
| C-O | Stretching | ~1050-1150 |
Note: These are typical frequency ranges. The exact predicted values depend on the level of theory and basis set used in the calculation.
Reaction Mechanism Modeling for Syntheses and Transformations Involving this compound
The primary synthetic route to β-nitro alcohols like this compound is the Henry reaction (or nitroaldol reaction). sciencemadness.orgencyclopedia.pubwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane (in this case, 1-nitropropane) to a ketone (acetone). Computational modeling is instrumental in elucidating the detailed step-by-step mechanism of such reactions. acs.orgresearchgate.net
Using quantum chemical methods, researchers can map the entire reaction pathway, starting from the reactants, through transition states, to the final products. The mechanism begins with the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. encyclopedia.pubwikipedia.org This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of the ketone. The final step is the protonation of the resulting alkoxide to yield the β-nitro alcohol. sciencemadness.org Each of these steps can be modeled to understand the electronic and structural changes that occur.
A critical aspect of reaction modeling is the identification and characterization of transition states (TS). mdpi.com A transition state represents the highest energy point along the reaction coordinate for a specific elementary step. acs.org By calculating the energy of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.
For the Henry reaction leading to this compound, the key C-C bond-forming step has a specific transition state geometry that can be located using computational algorithms. The energy difference between the reactants (nitronate and ketone) and this transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational studies on the Henry reaction have shown that the stereochemical outcome (i.e., the formation of different diastereomers or enantiomers) is determined by the relative energies of the competing transition states. wikipedia.org The reversibility of the reaction steps is also a key feature that can be analyzed through the energy profile. encyclopedia.pub
While the Henry reaction can be catalyzed by simple bases, modern asymmetric catalysis often employs more complex chiral organocatalysts or metal complexes to control enantioselectivity. mdpi.comorganic-chemistry.org Computational chemistry is essential for understanding how these catalysts function. rsc.org
Models can be built of the catalyst interacting with the substrates (the nitroalkane and the ketone). DFT calculations can reveal the specific non-covalent interactions, such as hydrogen bonds, that are responsible for binding the substrates in a specific orientation within the catalyst's chiral pocket. rsc.orgdiva-portal.org For example, a bifunctional thiourea catalyst could activate the ketone via hydrogen bonding to its carbonyl oxygen while simultaneously interacting with the nitronate intermediate. diva-portal.org By modeling the transition states for the formation of both possible enantiomers of the product, computational studies can rationalize and predict the experimentally observed enantioselectivity. These models highlight how subtle interactions stabilize one transition state over the other, leading to a preferential formation of a single enantiomer. mdpi.comrsc.org
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction rates and mechanisms. rsc.org Molecular dynamics (MD) simulations are a computational technique used to study the explicit interactions between a solute (like this compound) and the surrounding solvent molecules over time. mdpi.com
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of all atoms in the system. acs.org This approach allows for the study of dynamic processes and the statistical sampling of solvent configurations around the reactant, transition state, and product. For the Henry reaction, MD simulations combined with quantum mechanics (QM/MM methods) can elucidate how solvent molecules stabilize or destabilize charged intermediates like the nitronate and the alkoxide through hydrogen bonding or dipole-dipole interactions. nih.gov
For instance, simulations can show that polar protic solvents like water or methanol can form a strong hydrogen-bonding network around the nitronate reactant, which might need to be partially disrupted for the reaction to proceed, thus affecting the activation energy. rsc.orgnih.gov In contrast, polar aprotic solvents like DMSO might stabilize the transition state differently. These simulations provide a molecular-level picture of how solvent choice influences reactivity. nih.gov
Structure-Reactivity Relationship Studies of this compound Analogues through Computational Means
Computational chemistry enables systematic studies of structure-reactivity relationships by allowing for the "in silico" modification of a molecule's structure and the subsequent calculation of its properties. researchgate.netnih.gov For this compound, one could computationally investigate a series of analogues to understand how structural changes affect reactivity.
For example, one could vary the alkyl groups on the alcohol-bearing carbon or change the length of the alkyl chain bearing the nitro group. For each analogue, properties related to reactivity can be calculated, such as:
The acidity of the α-proton: How easily the nitroalkane precursor can be deprotonated.
The nucleophilicity of the corresponding nitronate.
The activation energy for the addition to a carbonyl compound.
By correlating these calculated properties with the structural modifications, a Quantitative Structure-Activity Relationship (QSAR) can be developed. nih.gov Such studies can reveal that increasing steric hindrance near the reaction center raises the activation energy, or that adding electron-withdrawing groups elsewhere in the molecule increases the acidity of the α-proton. nih.gov These computational screening approaches are highly valuable for designing molecules with tailored reactivity and for predicting the properties of novel compounds without the need for extensive experimental synthesis and testing. researchgate.net
Future Research Directions and Challenges in 2 Methyl 4 Nitro 2 Butanol Chemistry
Development of Highly Efficient and Selective Synthesis Methods
A primary challenge in the study of 2-methyl-4-nitro-2-butanol is the development of a robust and selective synthesis. The molecule contains two key functional groups, and their introduction must be carefully orchestrated. Future research will likely focus on multi-step synthetic sequences or novel one-pot methodologies.
A plausible and common route for forming the carbon-nitro bond is through the conjugate addition of a nitroalkane or the reaction of an alkyl halide with a nitrite salt. For instance, an eco-friendly method has been developed for the chemoselective formation of primary nitroalkanes from primary alkyl halides using sodium nitrite in polyethylene glycol (PEG 400), a green reaction medium. wiley-vch.de This method has shown good yields and preserves other functional groups like hydroxyls, making it a promising avenue for synthesizing nitroalcohols. wiley-vch.de
Another significant strategy involves the Henry reaction (nitro-aldol reaction), a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The synthesis of this compound could theoretically be approached by reacting nitroethane with a suitable ketone, followed by further transformations. However, controlling the reaction to avoid side products and achieve high yields can be challenging.
Patented methods for similar structures, such as (R)-2-methyl-4-nitro-1-butanol, highlight the complexity and potential pathways. One such synthesis involves a multi-step process starting from (S)-alpha, alpha-diphenyl-pyrrolidinemethanol, which is used to create a chiral catalyst for the asymmetric reaction of acetaldehyde with nitroethylene to form (S)-2-methyl-4-nitro-n-butanal, which is then reduced to the final alcohol. patsnap.com This underscores the need for sophisticated catalytic systems to control stereochemistry, a factor that would also be relevant if a chiral center were desired in derivatives of this compound.
| Method | Key Reagents/Catalysts | Target/Analogous Compound | Key Challenges & Research Focus |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide, Sodium Nitrite, PEG 400 | Primary Nitroalkanes | Optimizing for tertiary alcohol stability; chemoselectivity. wiley-vch.de |
| Asymmetric Michael Addition | Chiral Catalyst, Acetaldehyde, Nitroethylene | (S)-2-methyl-4-nitro-n-butanal | Development of catalysts for stereocontrol; multi-step process. patsnap.com |
| Henry (Nitro-Aldol) Reaction | Nitroalkane, Ketone, Base | β-Nitro Alcohols | Controlling side reactions; optimizing yields and selectivity. |
| Oxidation of Amines | Primary Amine, Oxidizing Agent (e.g., DMO) | Nitroalkanes | Requires synthesis of the corresponding amino alcohol first; efficiency of oxidation. wiley-vch.de |
Future research should aim to develop catalytic systems that are not only efficient and selective but also operate under mild conditions to preserve the integrity of both the nitro and hydroxyl groups.
Synergistic Integration of Experimental and Computational Approaches
Modern chemical research heavily relies on the synergy between experimental work and computational modeling. For a molecule like this compound, this integration is crucial for accelerating discovery and understanding its properties. mdpi.comjchps.com
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide profound insights before a single experiment is run. jchps.com These methods can be used to predict:
Molecular Geometry: Determining the most stable three-dimensional structure.
Spectroscopic Properties: Calculating theoretical IR, Raman, and NMR spectra to aid in the characterization of synthesized products. jchps.com
Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer possibilities and reactivity. researchgate.net
Reaction Mechanisms: Modeling transition states and reaction pathways to predict the feasibility of proposed transformations and rationalize experimental outcomes. chemrxiv.orgchemrxiv.org
Studies on related molecules, such as 4-nitroaniline and various nitrobenzoic acids, have demonstrated how computational tools can successfully predict structural parameters, vibrational frequencies, and nonlinear optical properties, which are then confirmed by experimental techniques like X-ray diffraction and FTIR/Raman spectroscopy. jchps.comchemrxiv.orgchemrxiv.org Applying a similar integrated approach to this compound would allow researchers to efficiently screen potential synthetic routes, understand its intrinsic reactivity, and design experiments more effectively.
| Computational Method | Predicted Property/Application | Experimental Corroboration | Relevance to this compound |
|---|---|---|---|
| DFT (e.g., B3LYP) | Molecular geometry, vibrational frequencies (IR/Raman). jchps.com | X-ray Diffraction, FTIR/FT-Raman Spectroscopy. jchps.com | Aids in structural confirmation and characterization. |
| HOMO-LUMO Analysis | Electronic transitions, charge transfer, reactivity. researchgate.net | UV-Vis Spectroscopy. jchps.com | Predicts electronic behavior and potential for applications in materials science. |
| NBO (Natural Bond Orbital) Analysis | Intramolecular interactions, hyperconjugative effects. researchgate.net | NMR Spectroscopy, Crystallography. jchps.com | Explains stability and electronic distribution. |
| Transition State Modeling | Reaction energy barriers, mechanism pathways. chemrxiv.org | Kinetic studies, product analysis (GC-MS/HPLC). | Guides the development of efficient synthesis and transformation reactions. |
Discovery of Unexplored Applications in Chemical Sciences
The potential applications of this compound are currently unexplored but can be inferred from the known utility of nitro compounds and amino alcohols. Nitroalkanes are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and explosives. scispace.comgoogle.com The nitro group's ability to act as a precursor to other functionalities makes it a valuable synthetic handle. mdpi.com
Upon reduction, the resulting 4-amino-2-methyl-2-butanol could serve as a monomer for creating specialty polyamides or polyurethanes. The presence of the methyl group on the polymer backbone could impart unique physical properties, such as altered solubility or thermal stability. Furthermore, amino alcohols are crucial intermediates in the pharmaceutical industry and are found in numerous active pharmaceutical ingredients. The specific stereochemistry and substitution pattern of 4-amino-2-methyl-2-butanol could make it a novel scaffold for drug discovery programs. Research in this area would involve synthesizing the amino alcohol and then exploring its utility in creating new polymers or biologically active molecules.
Addressing Scalability and Industrial Relevance of Green Methodologies
For any new compound to have a real-world impact, its synthesis must be scalable and industrially viable. A significant challenge for processes involving nitroalkanes is safety, as many nitration procedures and nitro compounds can be energetic. scispace.com Future research must therefore focus on developing inherently safer synthetic processes that avoid harsh conditions like high temperatures and pressures.
The principles of green chemistry will be paramount in this endeavor. Key areas of focus include:
Catalysis: Developing highly active and selective catalysts to replace stoichiometric reagents, which generate significant waste. psu.edu
Green Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical CO2, or recyclable solvents like polyethylene glycol (PEG). wiley-vch.detandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Process Intensification: Utilizing technologies like catalytic distillation, which combines reaction and separation into a single unit operation, can improve efficiency and reduce waste. google.com
The industrial production of nitroalkanes has traditionally relied on methods like gas-phase nitration of alkanes, which often suffer from low selectivity and multiple side reactions. google.com Modern approaches are shifting towards more selective liquid-phase catalytic methods. Applying these green and sustainable principles to the synthesis of this compound will be critical for its potential transition from a laboratory curiosity to a commercially relevant chemical. tandfonline.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-4-nitro-2-butanol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nitration of a precursor alcohol (e.g., 2-methyl-2-butanol) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Purity validation requires GC-MS (>95% purity) and elemental analysis (C, H, N) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies hydroxyl (δ 1.2–1.5 ppm, broad), methyl groups (δ 1.0–1.3 ppm), and nitro group proximity effects (δ 4.2–4.5 ppm for adjacent CH₂). ¹³C NMR confirms quaternary carbons near nitro groups (δ 75–85 ppm) .
- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). Compare with NIST reference spectra for nitro alcohols .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 148.1; fragmentation patterns (e.g., loss of –NO₂) confirm structure .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize nitro group reduction or hydrolysis. Pre-packaged aliquots in acetonitrile (100 µg/mL) are stable for >6 months .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof refrigerators due to nitro group instability. Monitor airborne concentrations (OSHA PEL: 1 ppm). Emergency procedures include neutralization with 10% NaHCO₃ for spills .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence reaction pathways in this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the adjacent carbon, reducing nucleophilic substitution reactivity. Computational studies (DFT at B3LYP/6-31G*) predict activation energies for SN2 vs. E2 mechanisms. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .
Q. How can contradictions in NMR and IR data be resolved during structural confirmation?
- Methodological Answer : Conflicting peaks (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) clarify dynamic effects. Cross-reference IR with high-resolution data from NIST or crystallographic studies .
Q. What computational tools predict the biological activity or environmental fate of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) for biodegradability predictions or molecular docking (AutoDock Vina) to assess protein interactions. InChIKey (e.g., UJRPCXHQCJTHEU-UHFFFAOYSA-N) enables database searches for analogous bioactive nitro alcohols .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : Buffered solutions (pH 7.4, 0.1 M phosphate) with antioxidants (0.1% BHT) reduce nitro group reduction. Stability-indicating HPLC methods (C18 column, UV detection at 254 nm) monitor degradation products over 72 hours .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
